molecular formula C12H18O2 B8375510 1-(2-Isopropylphenoxy)-2-propanol

1-(2-Isopropylphenoxy)-2-propanol

Cat. No. B8375510
M. Wt: 194.27 g/mol
InChI Key: SFFPPLGNVPIMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265445B1

Procedure details

The title compound is prepared as described in Example 33, except that 2-isopropylphenol and propylene oxide are used as starting materials to give the crude product in a yield of 100%; Rf=0.1 (toluene).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([CH3:3])[CH3:2].[CH2:11]1[O:14][CH:12]1[CH3:13]>>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:11][CH:12]([OH:14])[CH3:13])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(OCC(C)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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